2,5-dimethoxy-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]benzenesulfonamide
Description
2,5-DIMETHOXY-N-[3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a benzenesulfonamide core with methoxy and pyrazolylmethyl substituents
Properties
Molecular Formula |
C18H19N3O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2,5-dimethoxy-N-[3-(pyrazol-1-ylmethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H19N3O4S/c1-24-16-7-8-17(25-2)18(12-16)26(22,23)20-15-6-3-5-14(11-15)13-21-10-4-9-19-21/h3-12,20H,13H2,1-2H3 |
InChI Key |
DXIPYOKEKWGOFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)CN3C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHOXY-N-[3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1-BENZENESULFONAMIDE typically involves multiple steps One common approach is to start with the sulfonation of a suitable aromatic compound to introduce the sulfonamide groupThe final step involves the attachment of the pyrazolylmethyl group, which can be achieved through a nucleophilic substitution reaction using a pyrazole derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for sulfonation and methylation steps, as well as the development of efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHOXY-N-[3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,5-DIMETHOXY-N-[3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-DIMETHOXY-N-[3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzenesulfonamide: Lacks the pyrazolylmethyl group, making it less versatile in terms of biological activity.
N-(3-Pyrazolylmethyl)benzenesulfonamide: Lacks the methoxy groups, which may affect its chemical reactivity and biological properties.
Uniqueness
2,5-DIMETHOXY-N-[3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1-BENZENESULFONAMIDE is unique due to the presence of both methoxy and pyrazolylmethyl groups. This combination of functional groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
